molecular formula C22H18O4 B14396313 2-Acetyl-4-(benzyloxy)phenyl benzoate CAS No. 88087-02-9

2-Acetyl-4-(benzyloxy)phenyl benzoate

Cat. No.: B14396313
CAS No.: 88087-02-9
M. Wt: 346.4 g/mol
InChI Key: LKRMNDZZXAFUJD-UHFFFAOYSA-N
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Description

2-Acetyl-4-(benzyloxy)phenyl benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an acetyl group, a benzyloxy group, and a phenyl benzoate moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-(benzyloxy)phenyl benzoate typically involves the esterification of 2-acetyl-4-(benzyloxy)phenol with benzoic acid or its derivatives. One common method is the reaction of 2-acetyl-4-(benzyloxy)phenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-(benzyloxy)phenyl benzoate undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Acetyl-4-(benzyloxy)phenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-(benzyloxy)phenyl benzoate involves its interaction with various molecular targets. The acetyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-4-(benzyloxy)phenol: Similar structure but lacks the benzoate ester group.

    4-(Benzyloxy)phenyl benzoate: Similar structure but lacks the acetyl group.

    2-Acetylphenyl benzoate: Similar structure but lacks the benzyloxy group.

Uniqueness

2-Acetyl-4-(benzyloxy)phenyl benzoate is unique due to the presence of both the acetyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88087-02-9

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

(2-acetyl-4-phenylmethoxyphenyl) benzoate

InChI

InChI=1S/C22H18O4/c1-16(23)20-14-19(25-15-17-8-4-2-5-9-17)12-13-21(20)26-22(24)18-10-6-3-7-11-18/h2-14H,15H2,1H3

InChI Key

LKRMNDZZXAFUJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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